molecular formula C19H26ClN7O B10758773 (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL

(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL

Cat. No.: B10758773
M. Wt: 403.9 g/mol
InChI Key: RAMROQQYRRQPDL-OAHLLOKOSA-N
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Description

(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol is a complex organic compound belonging to the class of 6-aminopurines These compounds are characterized by a purine ring structure with an amino group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine ring: This is achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the amino and isopropyl groups: These functional groups are introduced through substitution reactions using suitable reagents.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated intermediates, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation . By inhibiting CDK6, this compound can modulate cell proliferation and differentiation pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopurine: Shares the purine ring structure with an amino group at position 6.

    9-Isopropyl-9H-purine: Similar in structure but lacks the amino and chlorophenyl groups.

Uniqueness

The uniqueness of (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

IUPAC Name

(2S)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m1/s1

InChI Key

RAMROQQYRRQPDL-OAHLLOKOSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Origin of Product

United States

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